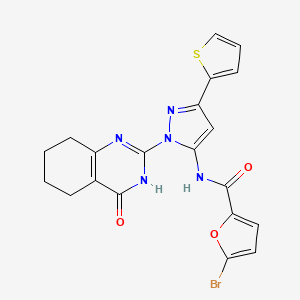

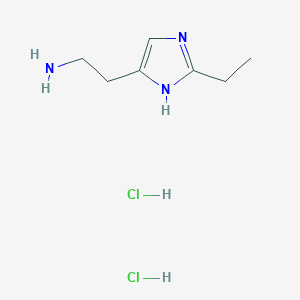

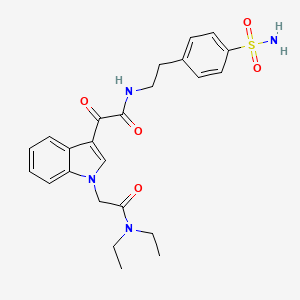

5-bromo-N-(1-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)furan-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound "5-bromo-N-(1-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)furan-2-carboxamide" is a heterocyclic molecule that is likely to possess a range of biological activities due to the presence of multiple pharmacophoric elements within its structure. While the provided papers do not directly discuss this compound, they do provide insights into the synthesis and biological activities of structurally related furan-2-carboxamide derivatives.

Synthesis Analysis

The synthesis of related compounds involves the initial formation of N-(4-bromophenyl)furan-2-carboxamide through the reaction of furan-2-carbonyl chloride with 4-bromoaniline in the presence of triethylamine, yielding excellent results . Subsequent functionalization of the carboxamide through Suzuki-Miyaura cross-coupling reactions allows for the introduction of various aryl groups, leading to a series of analogues with moderate to good yields . This methodology could potentially be adapted for the synthesis of the compound by incorporating the appropriate precursors for the hexahydroquinazolinyl and thiophenyl substituents.

Molecular Structure Analysis

The molecular structure of furan-2-carboxamide derivatives is characterized by the presence of a furan ring, which is a key structural motif known for its biological relevance. The bromophenyl group in the provided examples suggests that halogenated aryl groups are tolerated in the structure, which could be beneficial for further functionalization or for enhancing the compound's biological activity .

Chemical Reactions Analysis

The chemical reactivity of furan-2-carboxamide derivatives is demonstrated by their ability to undergo cross-coupling reactions, which are pivotal in the diversification of these molecules . The presence of a bromine atom is particularly significant as it acts as a good leaving group, facilitating the introduction of various substituents through palladium-catalyzed reactions. This reactivity could be exploited in the synthesis of the target compound by enabling the attachment of the complex hexahydroquinazolinyl and thiophenyl groups.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "5-bromo-N-(1-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)furan-2-carboxamide" are not provided, the properties of related furan-2-carboxamide derivatives can be inferred. These compounds are likely to be solid at room temperature and may exhibit varying solubility in organic solvents or water, depending on the nature of the substituents . The presence of multiple heteroatoms within the structure suggests potential for hydrogen bonding and other intermolecular interactions, which could influence their crystallinity and stability.

Eigenschaften

IUPAC Name |

5-bromo-N-[2-(4-oxo-5,6,7,8-tetrahydro-3H-quinazolin-2-yl)-5-thiophen-2-ylpyrazol-3-yl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16BrN5O3S/c21-16-8-7-14(29-16)19(28)23-17-10-13(15-6-3-9-30-15)25-26(17)20-22-12-5-2-1-4-11(12)18(27)24-20/h3,6-10H,1-2,4-5H2,(H,23,28)(H,22,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGDSBGCQSKCMJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=O)NC(=N2)N3C(=CC(=N3)C4=CC=CS4)NC(=O)C5=CC=C(O5)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16BrN5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-N-(1-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)furan-2-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(3,5-Dichlorophenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B3001490.png)

![5-Bromo-2,6-dimethylimidazo[2,1-b][1,3]thiazole](/img/structure/B3001500.png)

![(4-Tert-butylphenyl)-[4-(2-nitrophenyl)piperazin-1-yl]methanethione](/img/structure/B3001506.png)

![6-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(4-methoxyphenyl)methyl]hexanamide](/img/structure/B3001510.png)